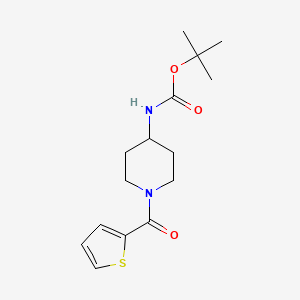

Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate

Descripción

Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a thiophene-2-carbonyl substituent on the piperidine nitrogen. Its structure comprises a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, and a thiophene-based acyl moiety. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting enzymes or receptors requiring heterocyclic recognition elements.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[1-(thiophene-2-carbonyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-15(2,3)20-14(19)16-11-6-8-17(9-7-11)13(18)12-5-4-10-21-12/h4-5,10-11H,6-9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYFZGXYOKBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula . It has a molecular weight of 310.4 g/mol .

Chemical Information

- IUPAC Name tert-butyl N-[1-(thiophene-2-carbonyl)piperidin-4-yl]carbamate

- Synonyms: This compound is also known as tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate, tert-butyl N-[1-(2-thienylcarbonyl)piperidin-4-yl]carbamate, and tert-butyl N-[1-(thiophene-2-carbonyl)piperidin-4-yl]carbamate .

- CAS Number: 651292-83-0

Potential Applications

While the provided search results do not focus solely on the applications of tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate, they do suggest its potential use as an intermediate in the synthesis of various biologically active compounds .

- Antiviral Research: Thiophene derivatives, including those with a piperidine residue, have demonstrated antiviral activity . Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate may be used as a building block in synthesizing such antiviral compounds .

- Pharmaceutical Synthesis: Piperidine derivatives are found in various pharmaceuticals . Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate can be a precursor in creating complex molecules with potential therapeutic applications .

- Cyclin-Dependent Kinase 2 (CDK2) Degradation: Bifunctional compounds containing pyrimidine derivatives that cause degradation of Cyclin-dependent kinase 2 (CDK2) .

Mecanismo De Acción

The mechanism of action of tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene ring can enhance the compound’s binding affinity. The tert-butyl carbamate group can provide stability and improve the compound’s pharmacokinetic properties .

Comparación Con Compuestos Similares

Structural and Functional Insights

Thiophene Acyl vs. Alkyl Thiophene :

- The target compound’s thiophene-2-carbonyl group introduces an electron-withdrawing acyl moiety, which may enhance hydrogen-bonding interactions compared to the ethyl-linked thiophene in . This difference could influence solubility, with the acyl group increasing polarity.

Aromatic vs.

Fluorinated and Complex Groups: Fluorinated phenoxy () or trifluoroethyl groups enhance metabolic stability and lipophilicity, whereas bulky substituents like the 5-aminoindol-2-ylphenyl group in may restrict conformational flexibility, impacting receptor selectivity.

Synthetic Yields and Methods :

- Yields for analogous compounds range from 72% (e.g., indole derivatives via hydrogenation ) to 78% (benzimidazoles via DCC coupling ). The target compound’s synthesis would likely require optimization of coupling reagents (e.g., HATU or Pd catalysts ).

Actividad Biológica

Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a carbamate derivative with a molecular formula of C15H22N2O3S and a molecular weight of 306.41 g/mol. Its structure includes a thiophene ring, which is known for its biological significance, particularly in drug design.

Pharmacological Activity

1. Antiinflammatory Effects:

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating various inflammatory pathways. Specifically, the inhibition of the NLRP3 inflammasome has been linked to reduced IL-1β release and pyroptosis in macrophages, which are crucial in inflammatory responses . The compound's ability to inhibit NLRP3-dependent pathways could suggest potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Potential:

Studies have shown that derivatives of piperidin-4-yl compounds can induce apoptosis in cancer cell lines. For instance, compounds structurally related to tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate were tested for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation . The mechanism often involves the activation of apoptotic pathways and the modulation of key signaling molecules.

3. Antimicrobial Activity:

The presence of thiophene moieties has been associated with antimicrobial properties. Compounds containing this structure have shown efficacy against various bacterial strains, indicating that tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate may also possess similar activity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Inhibition of NLRP3 Inflammasome

In a study focusing on the modulation of inflammatory responses, tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate was evaluated for its ability to inhibit NLRP3 activation in THP-1 cells. The results indicated a significant reduction in IL-1β release when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent .

Case Study: Cytotoxic Effects on Cancer Cells

Another study assessed the cytotoxicity of related piperidine derivatives on MCF-7 breast cancer cells. The results demonstrated that these compounds led to increased apoptosis rates and reduced cell viability at concentrations as low as 10 µM, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step process involving (1) protection of the piperidine amine with a tert-butyl carbamate group (Boc protection), followed by (2) thiophene-2-carbonyl chloride coupling to the free amine. Key parameters include reaction temperature (0–25°C for Boc protection ), solvent choice (e.g., dichloromethane or THF), and stoichiometric control of the acylating agent. Column chromatography (silica gel, hexane/ethyl acetate gradients) is typically used for purification, with yields averaging 70–89% under optimized conditions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS-ESI) : To confirm molecular weight (e.g., [M+H]+ ion matching calculated values within 2 ppm error) .

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–4.0 ppm) .

- HPLC : For assessing purity (>95% by area under the curve at 254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, which may cleave the Boc protecting group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer : Discrepancies in splitting patterns may arise from conformational flexibility or impurities. Solutions include:

- Variable Temperature NMR : To identify dynamic effects (e.g., coalescence of peaks at elevated temperatures).

- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon connectivity, resolving overlapping signals .

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation .

Q. What experimental design strategies optimize the coupling efficiency of thiophene-2-carbonyl chloride to the piperidine intermediate?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate factors:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions.

- Catalyst Screening : DMAP or Hünig’s base to accelerate acylation.

- Reaction Time/Temperature : Monitor via TLC or in-situ IR to minimize over-reaction .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) for further modifications (e.g., amidation, sulfonylation). Stability studies show <5% degradation after 24 hours in pH 7.4 buffer, making it suitable for stepwise synthesis .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : To model binding poses using target crystal structures (e.g., kinases or GPCRs).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with the carbonyl group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of structurally analogous compounds?

- Methodological Answer :

- Source Evaluation : Cross-reference peer-reviewed studies over SDS summaries (e.g., some SDS lack ecotoxicity data ).

- In Vitro Assays : Conduct MTT or Ames tests to validate acute toxicity (e.g., IC₅₀ values in cell lines).

- Meta-Analysis : Compare LD₅₀ data from PubChem or ChEMBL for consensus .

Stability and Reactivity

Q. Under what conditions does the thiophene-2-carbonyl moiety undergo undesired side reactions?

- Methodological Answer : The thiophene ring is susceptible to electrophilic substitution under strong acidic/oxidizing conditions. Mitigation strategies:

- Low-Temperature Reactions : Perform below 0°C to suppress ring-opening.

- Protecting Groups : Temporarily block reactive sites (e.g., sulfur oxidation) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.